Rosmarinic Acid

Content Navigation

Researchers requiring reproducible antioxidant protection face batch-to-batch variability with crude rosemary extracts. Rosmarinic Acid (CAS 20283-92-5) eliminates this by providing a defined, pure ester of caffeic acid with consistent metal-chelating and peroxyl radical scavenging activity. • Stable at neutral pH (5.5-7.5), ideal for cosmetic serums and dairy-alternative beverages. • Protects against excitotoxicity in neurodegenerative cell models, ensuring targeted results. • Ethanol-soluble for easy incorporation into hydro-alcoholic bases. Supplied with verified purity for reliable B2B procurement.

CAS Number

Product Name

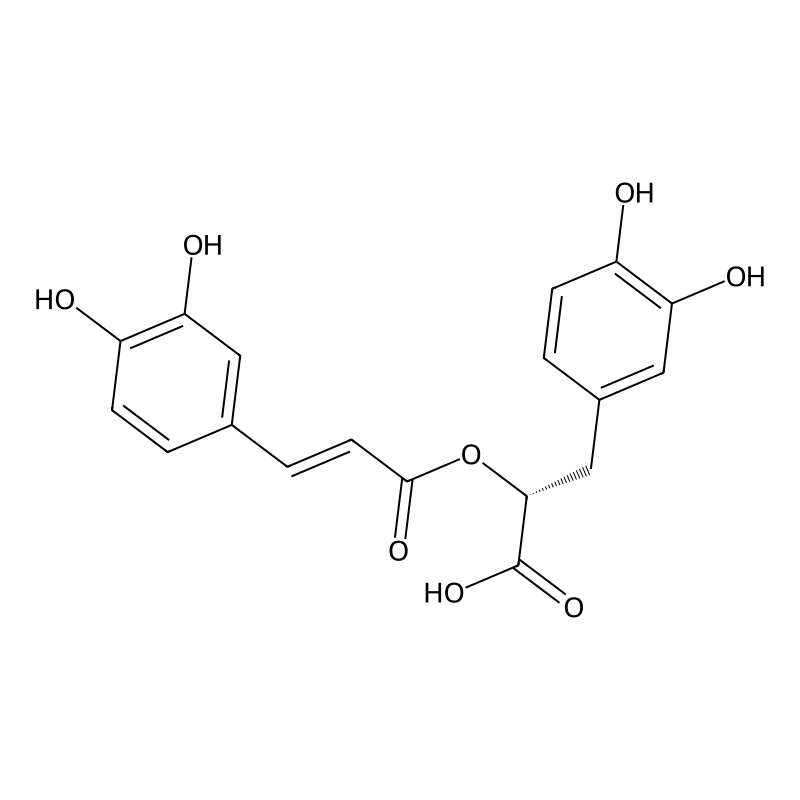

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Rosmarinic Acid (CAS 20283-92-5) is a naturally derived phenolic compound, structurally defined as an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. This structure, featuring two catechol rings, a carboxylic acid group, and an ester linkage, governs its well-characterized antioxidant, metal-chelating, and anti-inflammatory properties. These baseline attributes make it a frequent candidate for use in high-value applications in cosmetics, functional foods, and as a specialized reagent in biomedical research where performance and reproducibility are critical.

Research Fit

Natural product reference standard for Lamiaceae/Boraginaceae extract analysis

Radical scavenging and metal-chelating probe for oxidative stress research

Co-pigment stabilizer for natural colorant and formulation stability studies

Procurement decisions often weigh pure rosmarinic acid against its precursor, caffeic acid, or less expensive crude plant extracts (e.g., from rosemary). However, these substitutions introduce significant performance and handling trade-offs. Caffeic acid lacks the ester linkage and second catechol-containing ring of rosmarinic acid, which fundamentally alters its molecular properties, including metal-chelating efficacy and antioxidant mechanism. Crude extracts introduce high batch-to-batch variability and contain a complex mixture of other compounds (e.g., carnosic acid, camphor) that can interfere with, or antagonize, the desired activity, compromising reproducibility in both formulation and research. Using the defined, pure compound (CAS 20283-92-5) is critical for applications requiring consistent dose-response, predictable stability, and defined activity without confounding variables.

Substitution Risk

Pharmacokinetic profile may differ markedly from simpler caffeic acid analogs; oral exposure cannot be assumed equivalent.

Superoxide-specific radical scavenging kinetics may not transfer from generic DPPH assay data of other hydroxycinnamic acids.

Dual chelation-cytoprotection capacity may be absent in simpler monophenolic acids; metal-complexation behavior requires compound-specific review.

References

- [1] Ghafoor, K., et al. (2007). Prooxidant action of rosmarinic acid: transition metal-dependent generation of reactive oxygen species. Journal of Biochemistry and Molecular Biology.

- [2] Kintai-bio.com Knowledge. (2024). Is Rosmarinic Acid Powder the Same as Rosemary Extract?

- [3] Gaspar, F. G., et al. (2024). Protective Contribution of Rosmarinic Acid in Rosemary Extract Against Copper-Induced Oxidative Stress. International Journal of Molecular Sciences.

Superior Peroxyl Radical Scavenging Capacity vs. Other Phenolic Acids

In oxygen radical absorbance capacity (ORAC) assays, which measure peroxyl radical scavenging, rosmarinic acid demonstrates quantitatively higher activity than its precursor caffeic acid and other common phenolic antioxidants. One comparative study reported that rosmarinic acid exhibited the highest ORAC value among ten tested phenolic acids, including caffeic, ferulic, and p-coumaric acids.

| Evidence Dimension | Oxygen Radical Absorbance Capacity (ORAC) |

| Target Compound Data | Highest antioxidant effect among 10 tested phenolic acids (50–92 µM Trolox Equivalents) |

| Comparator Or Baseline | Caffeic acid (2-fold lower activity than rosmarinic acid); p-Coumaric acid (lowest activity, 20–33 µM Trolox Equivalents) |

| Quantified Difference | Rosmarinic acid activity was approximately 2-fold higher than caffeic, ferulic, and sinapic acids in the ORAC assay. |

| Conditions | In vitro ORAC assay at various concentrations. |

For applications like stabilizing cosmetics or functional foods against oxidative degradation, this superior peroxyl radical scavenging translates to greater formulation protection and potentially longer shelf life.

Enhanced Formulation Compatibility: Differentiated Solubility in Common Solvent Systems

Rosmarinic acid exhibits distinct solubility characteristics compared to its precursor, caffeic acid, which is critical for formulation design. While both are soluble in organic solvents, rosmarinic acid has a reported solubility of approximately 35 mg/mL in ethanol, significantly higher than its solubility in aqueous buffers like PBS (approx. 15 mg/mL). In contrast, caffeic acid has been noted for its greater relative solubility in water. This preferential solubility in ethanol and other organic systems makes pure rosmarinic acid highly suitable for incorporation into non-aqueous or hydro-alcoholic formulations common in the cosmetic and food industries.

| Evidence Dimension | Solubility in Common Solvents |

| Target Compound Data | ~35 mg/mL in Ethanol; ~15 mg/mL in PBS (pH 7.2) |

| Comparator Or Baseline | Caffeic acid (noted to have greater relative water solubility) |

| Quantified Difference | Approximately 2.3-fold higher solubility in ethanol compared to aqueous PBS. |

| Conditions | Standard laboratory temperature and pressure. |

This solubility profile allows for higher loading concentrations in ethanol-based tinctures, serums, and preservatives, a key processability advantage over more water-soluble analogs.

Improved Stability in Neutral/Alkaline Conditions vs. Acidic Environments

The stability of rosmarinic acid is highly dependent on pH, a critical factor for process design and formulation. In a study on its stability in aqueous extracts, pure rosmarinic acid was found to be almost completely stable at a slightly alkaline pH of 7.5. In contrast, under acidic conditions (pH 2.5), its concentration decreased by over 50%. This demonstrates a clear operational advantage when used in neutral-pH formulations, such as topical creams or certain beverages, compared to highly acidic environments where significant degradation would occur.

| Evidence Dimension | pH-Dependent Stability |

| Target Compound Data | Almost completely stable at pH 7.5. |

| Comparator Or Baseline | Degradation of >50% at pH 2.5. |

| Quantified Difference | >50% greater stability at pH 7.5 compared to pH 2.5. |

| Conditions | In vitro digestion model, incubation for 30 minutes. |

This evidence directly informs procurement for pH-sensitive applications, confirming its suitability for neutral to alkaline systems and advising against its use in highly acidic formulations without protective measures.

Distinct Neuroprotective Mechanism Compared to Carnosic Acid

When selecting a neuroprotective agent for in vitro models, rosmarinic acid provides a distinct mechanistic profile compared to other rosemary-derived polyphenols like carnosic acid. In primary cultures of cerebellar granule neurons, only rosmarinic acid offered protection from excitotoxicity. Conversely, only carnosic acid was able to protect the neurons from caspase-dependent apoptosis. Both compounds protected against nitrosative stress, but their divergent effects against specific cell death pathways highlight their non-interchangeability in research.

| Evidence Dimension | Neuroprotective Activity in vitro |

| Target Compound Data | Protects against excitotoxicity-induced cell death. |

| Comparator Or Baseline | Carnosic acid: Does not protect against excitotoxicity but does protect against caspase-dependent apoptosis. |

| Quantified Difference | Qualitative difference in protection against specific neuronal death pathways. |

| Conditions | Primary cultures of cerebellar granule neurons exposed to various stressors. |

For researchers studying excitotoxicity-related neurodegeneration, rosmarinic acid is the specific tool required, whereas carnosic acid would be an inappropriate substitute for that particular model system.

Stabilizer in High-Performance, Neutral-pH Cosmetic Formulations

The combination of high peroxyl radical scavenging activity and stability at neutral pH makes rosmarinic acid an effective choice for protecting sensitive ingredients in skin creams, lotions, and serums (typically formulated at pH 5.5-7.5) from oxidative degradation. Its preferential solubility in ethanol facilitates incorporation into hydro-alcoholic serum bases.

Standardized Reagent in In Vitro Neurodegeneration Research

For cell-based assays modeling neurodegenerative pathways, particularly those involving excitotoxicity, pure rosmarinic acid is the appropriate reagent. Its documented ability to protect against this specific mechanism, in contrast to related compounds like carnosic acid, ensures that experimental results are targeted and reproducible.

Functional Ingredient in Non-Acidic Beverages and Foods

Given its pronounced degradation in acidic conditions, rosmarinic acid is best suited as a functional antioxidant in food and beverage systems with a neutral or near-neutral pH. Its superior ORAC performance suggests it can be effectively used to prevent oxidation in products like dairy-alternative milks, nutritional shakes, and certain prepared foods.

Application Fit Matrix

References

- [1] Bebić, D., et al. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants.

- [2] Bojic, M., et al. (2016). Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. Food Technology and Biotechnology.

- [3] Taram, F., et al. (2018). Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons. Molecules.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 198 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 194 of 198 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis.

...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis.

Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1.

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

537-15-5

Absorption Distribution and Excretion

Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin.

The purpose of the study was to investigate the transdermal absorption of rosmarinic acid (RA), its tissue distribution and absolute bioavailability. In ex vivo experiments, permeation of RA across excised rat skin was about 8 times higher from alcoholic solution than from water, indicating that ethanol may act as sorption promoter. The flux from water or alcoholic solution was 4.4 or 10 ug/sq cm/hr, and the tleg was 7.8 or 3.7 hr, respectively. After I.V. administration, RA is best described by a 2-compartment open model; t1/2 = 1.8 hr, t1/2 alpha = 0.07 hr, V tau = 2.3 L/kg, V beta = 15.3 L/kg. Upon topical administration of RA in form of a W/O ointment (25 mg/kg, 50 sq cm), the absolute bioavailability was 60%. 0.5 hours after iv administration, RA was detected and measured in brain, heart, liver, lung, muscle, spleen and bone tissue, showing the highest concentration in lung tissue (13 times the blood concentration), followed by spleen, heart and liver tissue. 4.5 hours (peak time) after topical administration of about 3 mg on the hind leg over 20 sq cm, RA was measured in blood, skin, muscle and bone tissue.

Metabolism Metabolites

Rosmarinic acid is the dominant hydroxycinnamic acid ester accumulated in Boraginaceae and Lamiaceae plants. A cytochrome P450 cDNA was isolated by differential display from cultured cells of Lithospermum erythrorhizon, and the gene product was designated CYP98A6 based on the deduced amino acid sequence. After expression in yeast, the P450 was shown to catalyze the 3-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactic acid, one of the final two steps leading to rosmarinic acid. The expression level of CYP98A6 is dramatically increased by addition of yeast extract or methyl jasmonate to L. erythrorhizon cells, and its expression pattern reflected the elicitor-induced change in rosmarinic acid production, indicating that CYP98A6 plays an important role in regulation of rosmarinic acid biosynthesis.

The aim of this study in healthy humans was to determine the absorption, metabolism, and urinary excretion of rosmarinic acid (RA) after a single intake of perilla extract (PE). Six healthy men (mean age 37.2 +/- 6.2 y and mean body mass index 22.0 +/- 1.9 kg/sq m) were enrolled in the study that was a crossover design involving single intakes of PE containing 200 mg RA and placebo with a 10 day interval between treatments. Blood samples were collected before intake and at designated time intervals, while urine samples were collected over the periods 0-6 hr, 6-24 hr and 24-48 hr after intake. RA and its related metabolites in plasma and urine were measured by LC-MS. RA, methylated RA (methyl-RA), caffeic acid (CAA), ferulic acid (FA) and a trace of m-coumaric acid (COA) were detected in the urine after intake of PE. In plasma, RA, methyl-RA and FA were detected, with maximum levels obtained 0.5, 2 and 0.5 hr after intake of PE, respectively. The majority of these components in both plasma and urine were present as conjugated forms (glucuronide and/or sulfated). The proportion of RA and its related metabolites excreted in the urine was 6.3 +/- 2.2% of the total dose, with approximately 75% of these components being excreted within 6 hr after intake of PE.

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Rosemary (Rosmarinus officinalis Linn.) is a common household plant grown in many parts of the world.

Rosmarinic acid is one of the polyphenolic substances contained in culinary herbs such as perilla (Perilla frutescens L.), rosemary (Rosmarinus officinalis L.), sage (Salvia officinalis L.), mint (Mentha arvense L.), and basil (Ocimum basilicum L.). These herbs are commonly grown in the garden as kitchen herbs, and while used to add flavor in cooking, are also known to have several potent physiological effects.

... The phenolic compound, rosmarinic acid, obtains one of its phenolic rings from phenylalanine via caffeic acid and the other from tyrosine via dihydroxyphenyl-lactic acid. Relatively large-scale production of rosmarinic acid can be obtained from the cell culture of Coleus blumei Benth when supplied exogenously with phenylalanine and tyrosine. Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin. It increases the production of prostaglandin E2 and reduces the production of leukotriene B4 in human polymorphonuclear leucocytes, and inhibits the complement system. It is concluded that rosemary and its constituents especially caffeic acid derivatives such as rosmarinic acid have a therapeutic potential in treatment or prevention of bronchial asthma, spasmogenic disorders, peptic ulcer, inflammatory diseases, hepatotoxicity, atherosclerosis, ischemic heart disease, cataract, cancer and poor sperm motility.

/OTHER TOXICITY INFORMATION/ The influence of elicitation on rosmarinic acid biosynthesis by Lavandula vera MM cell suspension culture was investigated using vanadyl sulfate as an abiotic elicitor. It was established that 12 hr after treatment with 25 mg/L vanadyl sulfate the rosmarinic acid production was increased up to 3.92 g/L (2.8 times higher compared to the control cultivation). No significant amounts of rosmarinic acid were detected in the culture medium in comparison with its intracellular content. However, it was observed that the extracellular content of rosmarinic acid is 3.3 times higher compared to the control variant (4 hr after treatment at elicitor concentration 25 mg/L).

Analytic Laboratory Methods

Mints (Mentha spp.), aromatic crops grown largely for their essential oils, also are rich sources of nonvolatile antiinflammatory agents. Identification and quantitation of the constituents responsible for their antiinflammatory activity is challenging owing to the lack of suitable chromatographic methodology. In the present research, the simultaneous quantitation of antiinflammatory constituents rosmarinic acid, oleanolic acid, and ursolic acid in mints was attained by using a unique tandem HPLC column system coupled with an electrospray ionization mass detection (MRM mode). The ion mode optimization for rosmarinic acid under negative and triterpenoid acids under positive was achieved by setting 2 time segments in a single run where the polarity mode was switched from negative (0 to 10 min) to positive (10 to 40 min). For the investigated concentration ranges of anti-inflammatory agents in mints, good linearities (r2 > or = 0.998) were obtained for each calibration curve. Validation of precision and accuracy for this method showed that intra- and inter-day repeatabilities for all analytes were less than 5.51%, and the recoveries varied from 97.8% to 99.3%. The developed LC/MS/MS assay provides a suitable quality control method for the determination of antiinflammatory constituents in Mentha spp. There is a wide range of diversity in the natural product composition for these acids across the Mentha germplasm collection evaluated. The presence of these antiinflammatory acids in post-distilled mints shows that value-added nutraceutical enriched products can be developed with proper processing and recovery systems in addition to the distillation and capture of the valuable volatile essential oils...

Free radical generation as a result of oxidation reactions of rosmarinic acid (RA), a caffeic acid ester with 3,4-dihydroxyphenyllactate, was investigated by electron paramagnetic resonance (EPR) spectroscopy using a variety of oxidation conditions. Limitations and possibilities of using the various methodologies to obtain information about the reaction chemistry of polyphenols are discussed. Three different spectra were detected dependent on the pH and oxidizing agent. Feasible structures for the observed radicals were tested by density functional theory (DFT) calculations and the results indicate that oxidation reactions can occur at both of the catechol groups.

Gold nanoparticles dispersed in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Au-BMI-PF(6)) were supported in chitin (CTN) chemically crosslinked with glyoxal and epichlorohydrin to obtain a new supported ionic liquid phase (SILP) catalyst with high catalytic activity, and providing an excellent environment for enzyme immobilization. This modified biopolymer matrix (Au-BMI-PF(6)-CTN) was used as a support for the immobilization of the enzyme peroxidase (PER) from pea (Pisum sativum), and employed to develop a new biosensor for rosmarinic acid (RA) determination in pharmaceutical samples by square-wave voltammetry. In the presence of hydrogen peroxide, the PER catalyzes the oxidation of RA to the corresponding o-quinone, which is electrochemically reduced at a potential of +0.14 V vs. Ag/AgCl. Under optimized conditions, the resulting peak current increased linearly for the RA concentration range of 0.50 to 23.70 uM with a detection limit of 70.09 nM. The biosensor demonstrated high sensitivity, good repeatability and reproducibility, and long-term stability (15% decrease in response over 120 days). The method was successfully applied to the determination of RA content in pharmaceutical samples, with recovery values being in the range of 98.3 to 106.2%. The efficient analytical performance of the proposed biosensor can be attributed to the effective immobilization of the PER enzyme in the modified CTN matrix, the significant contribution of the high conductivity of the ionic liquid, the facilitation of electron transfer promoted by gold nanoparticles, and the inherent catalytic ability of these materials.

For more Analytic Laboratory Methods (Complete) data for ROSMARINIC ACID (6 total), please visit the HSDB record page.

Interactions

Epidemiological and experimental studies have suggested that diesel exhaust particles (DEP) may be involved in recent increases in lung diseases. DEP has been shown to generate reactive oxygen species. Intratracheal instillation of DEP induces lung inflammation and edema in mice. Rosmarinic acid is a naturally occurring polyphenol with antioxidative and anti-inflammatory activities. /This/ investigated the effects of rosmarinic acid on lung injury induced by intratracheal administration of DEP (500 ug/body) in mice. Oral supplementation with administration of rosmarinic acid (2 mg/body for 3 d) inhibited DEP-induced lung injury, which was characterized by neutrophil sequestration and interstitial edema. DEP enhanced the lung expression of keratinocyte chemoattractant (KC), interleukin-1beta, monocyte chemoattractant protein-1, and macrophage inflammatory protein-1alpha, which was inhibited by treatment with rosmarinic acid. DEP enhanced expression of iNOS mRNA and formation of nitrotyrosine and 8-OHdG in the lung, which was also inhibited by rosmarinic acid. These results suggest that rosmarinic acid inhibits DEP-induced lung injury by the reduction of proinflammatory molecule expression. Antioxidative activities of rosmarinic acid may also contribute to its protective effects.

Rosmarinic acid (RA), a polyphenolic phytochemical, is a natural prolyl oligopeptidase inhibitor. /The present study/ found that RA exerted potent anti-inflammatory effects in in vivo models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). Mice were pretreated with RA one hour before challenge with a dose of 0.5 mg/kg LPS. Twenty-four hours after LPS was given, bronchoalveolar lavage fluid (BALF) was obtained to measure pro-inflammatory mediator and total cell counts. RA significantly decreased the production of LPS-induced TNF-a, IL-6, and IL-1beta compare with the LPS group. When pretreated with RA (5, 10, or 20 mg/kg) the lung wet-to-dry weight (W/D) ratio of the lung tissue and the number of total cells, neutrophils and macrophages in the BALF were decreased significantly. Furthermore, RA may enhance oxidase dimutase (SOD) activity during the inflammatory response to LPS-induced ALI. And /the authors/ further demonstrated that RA exerts anti-inflammation effect in vivo models of ALI through suppresses ERK/MAPK signaling in a dose dependent manner...

The aim of the present work was to study the protective effects of rosmarinic acid against ethanol-induced DNA damage in mice. The antigenotoxic capacity of rosmarinic acid (100 mg/kg) was tested using pre-, co- and post-treatment with ethanol (5 g/kg). Peripheral blood (1 and 24 hr) and brain cells (24 hr) were evaluated using the comet assay and bone marrow was analyzed using the micronucleus assay (24 hr). The results were compared to data of TBARS, enzymes with antioxidant activity, and DCFH-DA test. Peripheral blood and brain cells show that mean damage index (DI) and damage frequency (DF) values of ethanol with pre-treatment with rosmarinic acid group were significantly lower than in the ethanol group. In brain cells all different treatments with ethanol and rosmarinic acid showed significant decrease in DI and DF mean values when compared to ethanol group and negative control. No significant differences were observed in micronucleus frequency, activity of antioxidant enzymes and TBARS between groups. The DCFH-DA test show a reduction of 18% of fluorescence intensity when compare with ethanol group. The results show that rosmarinic acid could decrease the levels of DNA damage induced by ethanol, for both tissues and treatment periods.

For more Interactions (Complete) data for ROSMARINIC ACID (13 total), please visit the HSDB record page.

2: Nabavi SF, Tenore GC, Daglia M, Tundis R, Loizzo MR, Nabavi SM. The cellular protective effects of rosmarinic acid: from bench to bedside. Curr Neurovasc Res. 2015;12(1):98-105. Review. PubMed PMID: 25578431.

3: Rocha J, Eduardo-Figueira M, Barateiro A, Fernandes A, Brites D, Bronze R, Duarte CM, Serra AT, Pinto R, Freitas M, Fernandes E, Silva-Lima B, Mota-Filipe H, Sepodes B. Anti-inflammatory effect of rosmarinic acid and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation. Basic Clin Pharmacol Toxicol. 2015 May;116(5):398-413. doi: 10.1111/bcpt.12335. Epub 2014 Nov 6. PubMed PMID: 25287116.

4: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.

5: Lee JW, Asai M, Jeon SK, Iimura T, Yonezawa T, Cha BY, Woo JT, Yamaguchi A. Rosmarinic acid exerts an antiosteoporotic effect in the RANKL-induced mouse model of bone loss by promotion of osteoblastic differentiation and inhibition of osteoclastic differentiation. Mol Nutr Food Res. 2015 Mar;59(3):386-400. doi: 10.1002/mnfr.201400164. Epub 2015 Jan 21. PubMed PMID: 25380345.

6: Peng X, Qi W, Huang R, Su R, He Z. Elucidating the influence of gold nanoparticles on the binding of salvianolic acid B and rosmarinic acid to bovine serum albumin. PLoS One. 2015 Apr 10;10(4):e0118274. doi: 10.1371/journal.pone.0118274. eCollection 2015. PubMed PMID: 25861047; PubMed Central PMCID: PMC4393081.

7: Demirezer LÖ, Gürbüz P, Kelicen Uğur EP, Bodur M, Özenver N, Uz A, Güvenalp Z. Molecular docking and ex vivo and in vitro anticholinesterase activity studies of Salvia sp. and highlighted rosmarinic acid. Turk J Med Sci. 2015;45(5):1141-8. PubMed PMID: 26738360.

8: Sevindik HG, Ozgen U, Atila A, Ozturk Er H, Kazaz C, Duman H. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii. Chem Pharm Bull (Tokyo). 2015;63(9):720-5. doi: 10.1248/cpb.c14-00877. PubMed PMID: 26329865.

9: Alcaraz M, Alcaraz-Saura M, Achel DG, Olivares A, López-Morata JA, Castillo J. Radiosensitizing effect of rosmarinic acid in metastatic melanoma B16F10 cells. Anticancer Res. 2014 Apr;34(4):1913-21. PubMed PMID: 24692726.

10: Zhang S, Yan Y, Wang B, Liang Z, Liu Y, Liu F, Qi Z. Selective responses of enzymes in the two parallel pathways of rosmarinic acid biosynthetic pathway to elicitors in Salvia miltiorrhiza hairy root cultures. J Biosci Bioeng. 2014 May;117(5):645-51. doi: 10.1016/j.jbiosc.2013.10.013. Epub 2013 Nov 9. PubMed PMID: 24220646.

11: Coelho VR, Vieira CG, de Souza LP, Moysés F, Basso C, Papke DK, Pires TR, Siqueira IR, Picada JN, Pereira P. Antiepileptogenic, antioxidant and genotoxic evaluation of rosmarinic acid and its metabolite caffeic acid in mice. Life Sci. 2015 Feb 1;122:65-71. doi: 10.1016/j.lfs.2014.11.009. Epub 2014 Dec 11. PubMed PMID: 25498895.

12: Kantar Gok D, Ozturk N, Er H, Aslan M, Demir N, Derin N, Agar A, Yargicoglu P. Effects of rosmarinic acid on cognitive and biochemical alterations in ovariectomized rats treated with D-galactose. Folia Histochem Cytobiol. 2015;53(4):283-93. doi: 10.5603/fhc.a2015.0034. Epub 2015 Dec 30. PubMed PMID: 26714446.

13: Ozturk H, Ozturk H, Terzi EH, Ozgen U, Duran A, Uygun I. Protective effects of rosmarinic acid against renal ischaemia/reperfusion injury in rats. J Pak Med Assoc. 2014 Mar;64(3):260-5. PubMed PMID: 24864596.

14: Zhu F, Asada T, Sato A, Koi Y, Nishiwaki H, Tamura H. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves. J Agric Food Chem. 2014 Jan 29;62(4):885-92. doi: 10.1021/jf404318j. Epub 2014 Jan 15. PubMed PMID: 24400891.

15: Corral-Lugo A, Daddaoua A, Ortega A, Espinosa-Urgel M, Krell T. Rosmarinic acid is a homoserine lactone mimic produced by plants that activates a bacterial quorum-sensing regulator. Sci Signal. 2016 Jan 5;9(409):ra1. doi: 10.1126/scisignal.aaa8271. PubMed PMID: 26732761.

16: Jiang J, Bi H, Zhuang Y, Liu S, Liu T, Ma Y. Engineered synthesis of rosmarinic acid in Escherichia coli resulting production of a new intermediate, caffeoyl-phenyllactate. Biotechnol Lett. 2016 Jan;38(1):81-8. doi: 10.1007/s10529-015-1945-7. Epub 2015 Sep 4. PubMed PMID: 26337416.

17: Grigoletto J, Oliveira CV, Grauncke AC, Souza TL, Souto NS, Freitas ML, Furian AF, Santos AR, Oliveira MS. Rosmarinic acid is anticonvulsant against seizures induced by pentylenetetrazol and pilocarpine in mice. Epilepsy Behav. 2016 Sep;62:27-34. doi: 10.1016/j.yebeh.2016.06.037. Epub 2016 Jul 20. PubMed PMID: 27448240.

18: Basappa Maheswarappa N, Subbaiah V, Muthupalani M, Yamagani PK, Mohan K, Keshapaga UR, Vaikkathukattil Asokan S, Kalappurakkal RC. Antioxidant activity of carnosic acid and rosmarinic acid in raw and cooked ground chicken patties. J Sci Food Agric. 2014 Jan 30;94(2):273-9. doi: 10.1002/jsfa.6248. Epub 2013 Jul 15. PubMed PMID: 23740828.

19: Popov AM, Osipov AN, Korepanova EA, Krivoshapko ON, Artiukov AA. [Study of antioxidant and membrane activity of rosmarinic acid using different model systems]. Biofizika. 2013 Sep-Oct;58(5):775-85. Russian. PubMed PMID: 25481945.

20: Sotnikova R, Okruhlicova L, Vlkovicova J, Navarova J, Gajdacova B, Pivackova L, Fialova S, Krenek P. Rosmarinic acid administration attenuates diabetes-induced vascular dysfunction of the rat aorta. J Pharm Pharmacol. 2013 May;65(5):713-23. doi: 10.1111/jphp.12037. Epub 2013 Feb 27. PubMed PMID: 23600389.

Explore Compound Types